(4-Propoxyphenyl)methanethiol
Description
(4-Propoxyphenyl)methanethiol is an organosulfur compound with a benzene core substituted at the para position by a propoxy group (OCH₂CH₂CH₃) and a methanethiol (CH₂SH) group. Its molecular formula is C₁₀H₁₄OS, and its molecular weight is 182.30 g/mol.
Properties
Molecular Formula |
C10H14OS |
|---|---|
Molecular Weight |
182.28 g/mol |
IUPAC Name |
(4-propoxyphenyl)methanethiol |
InChI |
InChI=1S/C10H14OS/c1-2-7-11-10-5-3-9(8-12)4-6-10/h3-6,12H,2,7-8H2,1H3 |
InChI Key |
MPCDXGHPOBTLQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Propoxyphenyl)methanethiol typically involves the nucleophilic substitution reaction of p-propoxybenzyl chloride with thiourea, followed by alkaline hydrolysis of the resulting isothiouronium salt. The reaction conditions generally include:
Reactants: p-Propoxybenzyl chloride and thiourea.
Solvent: Ethanol or another suitable solvent.
Temperature: Reflux conditions.
Hydrolysis: Alkaline hydrolysis using sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Propoxyphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Disulfides: Formed by oxidation of the thiol group.
Thioethers: Formed by substitution reactions with alkyl halides.
Sulfonic Acids: Formed by further oxidation of the thiol group.
Scientific Research Applications
Chemistry: (4-Propoxyphenyl)methanethiol is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds and polymers. Its reactivity with various electrophiles makes it a versatile intermediate in synthetic chemistry.
Biology and Medicine: In biological research, this compound can be used as a probe to study thiol-disulfide exchange reactions and redox biology. Its potential therapeutic applications include the development of novel drugs targeting thiol-containing enzymes and proteins.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including antioxidants, stabilizers, and polymer additives. Its ability to form stable complexes with heavy metals also makes it useful in environmental applications, such as wastewater treatment.
Mechanism of Action
The mechanism of action of (4-Propoxyphenyl)methanethiol involves its thiol group, which can undergo redox reactions and form covalent bonds with various molecular targets. The thiol group can interact with cysteine residues in proteins, leading to the formation of disulfide bonds and modulation of protein function. This property is particularly relevant in the context of redox biology and the regulation of cellular redox states.
Comparison with Similar Compounds
[4-(2-Methylpropyl)phenyl]methanethiol
Structure : A benzene ring with a 2-methylpropyl (isobutyl) group and a methanethiol substituent at the para position.
Molecular Formula : C₁₁H₁₆S.
Molecular Weight : 180.30 g/mol.
Key Differences :
Methanethiol (CH₃SH)
Structure : Simplest thiol, lacking aromatic or alkoxy substituents.
Molecular Formula : CH₃SH.
Molecular Weight : 48.11 g/mol.
Key Differences :
- Volatile gas at room temperature, whereas (4-Propoxyphenyl)methanethiol is likely a liquid or solid.
- Inhibits microbial growth (e.g., Methylacidiphilum fumariolicum SolV) until metabolized, suggesting the aromatic and propoxy groups in the target compound may mitigate volatility and enhance stability .
2-(4-Propoxyphenyl)quinoline Derivatives
Structure: Quinoline core with a 4-propoxy substituent. Molecular Formula: C₁₈H₁₇NO (example from ). Molecular Weight: ~263.34 g/mol. Key Differences:
- The quinoline heterocycle introduces aromatic nitrogen, enhancing π-π stacking and electronic interactions.
- Demonstrated efflux pump inhibition in Staphylococcus aureus, suggesting the 4-propoxy group may play a role in bioactivity. The thiol group in this compound could offer distinct redox or metal-binding properties .
Despropionyl 4-Methoxyfentanyl
Structure : Piperidine derivative with a 4-methoxyphenyl group.
Molecular Formula : C₂₀H₂₆N₂O.
Molecular Weight : 310.44 g/mol.
Key Differences :
- Methoxy substituent (smaller and less lipophilic than propoxy) influences receptor affinity.
- Analytical methods (GC-MS, FTIR-ATR) used for this compound could be adapted for this compound, though thiol-specific derivatization may be required .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Polarity | Potential Bioactivity |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₄OS | 182.30 | Propoxy, Thiol | Moderate | Unknown (inferred redox/nucleophilic activity) |
| [4-(2-Methylpropyl)phenyl]methanethiol | C₁₁H₁₆S | 180.30 | Isobutyl, Thiol | Low | Hydrophobic interactions |
| Methanethiol | CH₃SH | 48.11 | Thiol | Low | Microbial growth inhibition |
| 2-(4-Propoxyphenyl)quinoline | C₁₈H₁₇NO | 263.34 | Propoxy, Quinoline | Moderate | Efflux pump inhibition |
Table 2: Analytical Techniques for Thiol-Containing Compounds
| Compound | Recommended Techniques | Key Challenges |
|---|---|---|
| This compound | GC-MS (with derivatization), FTIR-ATR | Thiol reactivity requires stabilization |
| Methanethiol | Gas chromatography, Colorimetric assays | High volatility |
| Despropionyl 4-Methoxyfentanyl | HPLC-TOF, GC-IR | High precision for mass detection |
Research Findings and Implications
- Degradation Pathways : Methanethiol is metabolized by microbes via methanethiol oxidase (MtoX), a pathway that may extend to aromatic thiols upon enzymatic adaptation .
- Analytical Challenges : Thiols require specialized handling (e.g., alkylation) to prevent oxidation during analysis, as seen in mercaptan detection methods () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
